molecular formula C3Cl6O B15074979 2,2,3,3,3-pentachloropropanoyl Chloride CAS No. 812-25-9

2,2,3,3,3-pentachloropropanoyl Chloride

Cat. No.: B15074979
CAS No.: 812-25-9
M. Wt: 264.7 g/mol
InChI Key: BCCCFAMZWBDOKK-UHFFFAOYSA-N
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Description

Overview of Highly Halogenated Acyl Chlorides in Modern Organic Chemistry

Highly halogenated acyl chlorides are a class of organic compounds characterized by a carbonyl group bonded to a chlorine atom and a carbon chain bearing multiple halogen substituents. wikipedia.orgwikipedia.org These molecules are of considerable interest in synthetic organic chemistry due to their enhanced reactivity compared to their non-halogenated counterparts. The presence of numerous electron-withdrawing halogen atoms, such as chlorine, significantly increases the electrophilicity of the carbonyl carbon. libretexts.org This makes them potent acylating agents, readily participating in a variety of nucleophilic acyl substitution reactions. chemistrysteps.com

The reactivity of these compounds allows for the introduction of complex, halogenated moieties into a wide range of organic molecules. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the presence of halogens can confer desirable properties such as increased biological activity, metabolic stability, or specific physical characteristics. nsf.gov The general reactivity of acyl chlorides with various nucleophiles is a cornerstone of their utility in organic synthesis. simply.science

Table 1: General Reactivity of Acyl Chlorides

NucleophileProduct
WaterCarboxylic Acid
AlcoholEster
AmineAmide
CarboxylateAnhydride

Historical Context and Evolution of Research on 2,2,3,3,3-Pentachloropropanoyl Chloride

Specific historical research and a clear timeline for the evolution of studies on this compound are not prominently documented in the scientific literature, suggesting it may be a compound that has not been a focus of extensive investigation. However, the broader history of chlorinated organic compounds dates back to the late 18th and early 19th centuries with the discovery and subsequent applications of chlorine. chlorineinstitute.orgencyclopedia.com The development of chlorination techniques throughout the 20th century has been pivotal for the synthesis of a vast array of chlorinated hydrocarbons. nih.gov

Research into polyhalogenated compounds has often been driven by their unique physical and chemical properties, leading to applications in various industrial and technological fields. While specific milestones for this compound are not apparent, its existence and potential study would be a logical extension of the broader exploration of perchlorinated organic molecules. The synthesis of related compounds, such as 1,1,1,3,3-pentachloropropane (B1622584), has been documented, indicating that the synthetic pathways to such heavily chlorinated structures are feasible. google.comresearchgate.net

Structural Significance and Distinctive Features within Polyhalogenated Organic Systems

The structure of this compound is notable for its high degree of chlorination on a short, three-carbon chain. The pentachloroethyl group attached to the carbonyl chloride function imparts significant steric and electronic effects. The steric bulk of the five chlorine atoms can influence the accessibility of the carbonyl carbon to nucleophiles, potentially moderating its reactivity in comparison to less substituted acyl chlorides.

Electronically, the cumulative inductive effect of the chlorine atoms makes the carbonyl carbon exceptionally electron-deficient. This heightened electrophilicity is a defining characteristic of this and similar polyhalogenated acyl chlorides. The carbon-chlorine bonds in the pentachloroethyl group are expected to be strong and relatively inert under typical reaction conditions for acyl chlorides, making the acyl chloride moiety the primary site of reactivity.

The study of such polyhalogenated systems is crucial for understanding fundamental concepts in physical organic chemistry, including inductive effects, steric hindrance, and the influence of halogen bonding on molecular interactions and crystal packing. nih.gov The unique three-dimensional arrangement of atoms in these molecules can lead to interesting conformational preferences and spectroscopic signatures. researchgate.net

Table 2: Related Polyhalogenated Compounds and their Significance

CompoundKey FeatureSignificance in Research
Polychlorinated Biphenyls (PCBs)High number of chlorine atoms on a biphenyl (B1667301) core.Studied extensively for their environmental persistence and biological impact. nih.gov
Polychlorinated dibenzo-p-dioxins (PCDDs)Planar, aromatic structures with multiple chlorine substituents.Known for their high toxicity and role as environmental pollutants. wikipedia.org
Perfluorinated Carboxylic Acids (PFCAs)Fluorinated carbon chain attached to a carboxylic acid.Investigated for their unique surfactant properties and environmental presence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

812-25-9

Molecular Formula

C3Cl6O

Molecular Weight

264.7 g/mol

IUPAC Name

2,2,3,3,3-pentachloropropanoyl chloride

InChI

InChI=1S/C3Cl6O/c4-1(10)2(5,6)3(7,8)9

InChI Key

BCCCFAMZWBDOKK-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,2,3,3,3 Pentachloropropanoyl Chloride

Conventional and Established Synthesis Routes

Traditional approaches to the synthesis of 2,2,3,3,3-pentachloropropanoyl chloride would likely involve the exhaustive chlorination of suitable precursors followed by the formation of the acyl chloride functionality.

Chlorination of Pentachloropropanoic Acid Analogues

A primary and logical route to this compound is through the direct conversion of its corresponding carboxylic acid, 2,2,3,3,3-pentachloropropanoic acid. This two-step approach first involves the synthesis of the polychlorinated carboxylic acid, followed by its conversion to the acyl chloride.

The synthesis of the pentachloropropanoic acid itself is a significant challenge. One potential pathway is the exhaustive chlorination of propanoic acid or less-chlorinated analogues. This process typically requires harsh conditions, such as high temperatures and UV irradiation, in the presence of a chlorinating agent like elemental chlorine (Cl₂). The reaction would proceed through a series of radical substitution reactions, gradually replacing all the hydrogen atoms on the α- and β-carbons with chlorine.

Once the 2,2,3,3,3-pentachloropropanoic acid is obtained, it can be converted to the desired acyl chloride using standard reagents. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.org

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.uk The general reaction is as follows:

C₂Cl₅COOH + SOCl₂ → C₂Cl₅COCl + SO₂ + HCl

Phosphorus pentachloride is also highly effective, yielding phosphorus oxychloride (POCl₃) and HCl as byproducts. chemguide.co.uk

C₂Cl₅COOH + PCl₅ → C₂Cl₅COCl + POCl₃ + HCl

Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another powerful reagent for this conversion, producing gaseous byproducts (CO, CO₂, HCl). wikipedia.org

ReagentByproductsAdvantages
Thionyl chloride (SOCl₂)SO₂, HClGaseous byproducts, easy removal
Phosphorus pentachloride (PCl₅)POCl₃, HClHighly effective
Oxalyl chloride ((COCl)₂)CO, CO₂, HClGaseous byproducts, mild conditions

Derivatization from Hexachloroacetone and Related Precursors

Hexachloroacetone, (CCl₃)₂CO, represents a readily available, highly chlorinated starting material that could potentially be derivatized to form this compound. Although not a direct conversion, a Favorskii-type rearrangement could be envisioned under specific basic conditions. In a typical Favorskii rearrangement, a cyclopropanone (B1606653) intermediate is formed, which then undergoes ring-opening. In the case of hexachloroacetone, the reaction would be complex, but a variant of this rearrangement could theoretically lead to the formation of a pentachloropropanoate salt, which upon acidification and subsequent treatment with a chlorinating agent (as described in 2.1.1), would yield the target compound.

Another hypothetical pathway could involve the controlled reduction of one of the trichloromethyl groups of hexachloroacetone, followed by hydrolysis and rearrangement. However, controlling the selectivity of such a reduction would be a significant synthetic hurdle.

Multi-Step Approaches from Simpler Halogenated Hydrocarbons

Building the carbon skeleton with the desired chlorination pattern from simpler halogenated hydrocarbons is another plausible, albeit more complex, strategy. A promising approach is the direct carbonylation of a suitable polychloroalkane. Research has shown that polychloroalkanes can be directly converted into acid chlorides using metallic salt ternary systems as catalysts under relatively mild conditions. rsc.org For instance, a process could be designed starting from 1,1,1,2,2-pentachloroethane. The carbonylation of this precursor with carbon monoxide (CO) in the presence of a suitable catalyst system, such as a mixture of aluminum chloride, a transition metal chloride, and a copper(I) salt, could potentially introduce the carbonyl group to form this compound directly. rsc.org

The general scheme for such a reaction would be:

CHCl₂CCl₃ + CO → CCl₃CCl₂COCl

This method is attractive as it constructs the desired functional group in a single step from a simpler precursor. The success of this reaction would heavily depend on the development of a highly active and selective catalyst system capable of activating the C-H bond in pentachloroethane (B166500) for carbonylation without promoting side reactions.

Advanced and Novel Synthetic Strategies

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency, safety, and sustainability.

Catalytic Methods in the Formation of this compound

Catalysis can be applied to various stages of the synthesis of this compound. In the chlorination of the propanoic acid precursor, catalysts can enhance the reaction rate and potentially improve selectivity. While radical chlorination is often non-selective, specific catalysts could direct the chlorination to the desired positions.

For the conversion of the carboxylic acid to the acyl chloride, the use of a catalytic amount of an N,N-disubstituted formamide, such as DMF, with thionyl chloride or oxalyl chloride is a well-established method. wikipedia.orggoogle.com The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more potent acylating agent. wikipedia.org This catalytic approach reduces the need for stoichiometric amounts of activating agents and can often be performed under milder conditions.

Furthermore, novel catalytic systems are continuously being developed for the conversion of carboxylic acids to acyl chlorides. For instance, the use of chloro tropylium (B1234903) chloride has been shown to enable the rapid generation of acyl chlorides under very mild conditions. organic-chemistry.org Another catalytic approach involves the use of α,α-dichlorodiphenylmethane as the chlorinating agent with a catalytic amount of iron(III) chloride (FeCl₃). organic-chemistry.org

Catalytic SystemDescription
DMF with SOCl₂ or (COCl)₂Forms Vilsmeier reagent in situ for efficient acylation. wikipedia.orggoogle.com
Chloro tropylium chlorideActivates carboxylic acids for rapid conversion to acyl chlorides under mild conditions. organic-chemistry.org
FeCl₃ with α,α-dichlorodiphenylmethaneCatalytic iron(III) chloride enables chlorination of carboxylic acids. organic-chemistry.org

Exploration of Green Chemistry Principles in Synthetic Protocols

The synthesis of a highly chlorinated compound like this compound inherently presents environmental and safety challenges. Applying the principles of green chemistry is crucial to mitigate these issues.

One of the primary goals of green chemistry is to improve atom economy. In this context, the direct carbonylation of pentachloroethane (as discussed in 2.1.3) would be a highly atom-economical route, as it incorporates the carbon monoxide molecule directly into the final product.

The use of hazardous reagents is another major concern. Traditional chlorination often employs elemental chlorine, which is highly toxic. Green chemistry encourages the use of safer alternatives. While not directly applicable to exhaustive chlorination, for other halogenation steps, reagents with better environmental profiles are sought.

Catalysis is a cornerstone of green chemistry. The catalytic methods described in 2.2.1 not only improve efficiency but also reduce waste by minimizing the use of stoichiometric reagents.

Finally, the implementation of modern process technologies like continuous flow chemistry can significantly enhance the safety and efficiency of hazardous reactions. The synthesis of acyl chlorides, which can be highly exothermic, has been successfully demonstrated in continuous flow systems. acs.orgresearchgate.netacs.org Flow chemistry allows for better control of reaction parameters, such as temperature and reaction time, and minimizes the volume of hazardous materials at any given moment, thereby reducing the risks associated with potential runaway reactions. acs.orgacs.org The in situ generation and immediate use of reactive intermediates, a key advantage of flow chemistry, would be particularly beneficial in the multi-step synthesis of the target compound. researchgate.net

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound from propanoyl chloride and chlorine gas, initiated by UV light or heat, is expected to proceed through a free-radical chain mechanism. wikipedia.org This mechanism is characteristic of the halogenation of alkanes and related compounds where C-H bonds are sequentially replaced by C-Cl bonds. libretexts.orgbyjus.com

The free-radical chain reaction can be described in three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically in the form of ultraviolet (UV) light or high temperature. msu.edu

Cl₂ + energy (hν or Δ) → 2 Cl•

Propagation: This stage consists of a cycle of two repeating steps that produce the product and regenerate the radical chain carrier.

A chlorine radical abstracts a hydrogen atom from the propanoyl chloride molecule, forming hydrogen chloride (HCl) and a propanoyl chloride radical. This can occur at either the alpha (C2) or beta (C3) position.

The resulting organic radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form a chlorinated propanoyl chloride and a new chlorine radical, which continues the chain. This two-step cycle repeats until all five hydrogen atoms on the C2 and C3 positions are substituted with chlorine atoms.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule. This can happen in several ways, such as the combination of two chlorine radicals, two organic radicals, or one chlorine radical and one organic radical. byjus.com

Cl• + Cl• → Cl₂

R• + Cl• → R-Cl

R• + R• → R-R

Table 1: Illustrative Kinetic Parameters for a Related Free-Radical Chlorination Reaction Note: This data is for the chlorination of chloroform (B151607) to carbon tetrachloride and is provided as an example of typical kinetic parameters in a related system.

Reaction Step Pre-exponential Factor (A) Activation Energy (Ea) (kJ/mol)
CHCl₃ + Cl• → CCl₃• + HCl 1.2 x 10¹³ cm³/mol·s 15.5

Achieving the desired product, this compound, requires maximizing the exhaustive chlorination pathway while minimizing the formation of partially chlorinated intermediates (e.g., monochloro-, dichloro-, trichloro-, and tetrachloropropanoyl chlorides). The selectivity of the reaction is heavily dependent on the reaction conditions. libretexts.org

Reactant Stoichiometry: To drive the reaction to completion and ensure all C-H bonds are replaced, a large molar excess of chlorine gas is essential. A low chlorine-to-substrate ratio would favor the formation of mono- and dichlorinated products. msu.edu

Temperature: Higher temperatures increase the rate of reaction by providing the necessary activation energy for both initiation and propagation. For exhaustive chlorination, elevated temperatures (e.g., 100-200 °C) are often employed to ensure sufficient energy for the abstraction of the less reactive, remaining hydrogen atoms, which may be sterically hindered or electronically deactivated by the existing chlorine substituents. google.com

Catalysts: While this is primarily a free-radical process, certain catalysts can influence the reaction. For instance, activated charcoal is known to catalyze the chlorination of acetyl chloride. google.com Such catalysts may function by facilitating the cleavage of the chlorine molecule.

Inhibitors: The presence of radical scavengers, such as oxygen, will inhibit the reaction by consuming the radical intermediates and terminating the chain reaction. Therefore, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). msu.edu

Since free-radical chlorination is generally not very selective, the primary strategy to obtain the pentachloro- derivative is not to control selectivity for a specific intermediate but to use forcing conditions that push the reaction to its thermodynamic endpoint of complete substitution. masterorganicchemistry.commasterorganicchemistry.com

Table 2: General Influence of Reaction Conditions on Product Distribution in Free-Radical Chlorination

Condition Effect on Selectivity Outcome for Pentachloropropanoyl Chloride Synthesis
High [Cl₂] / [Substrate] Ratio Decreases selectivity for less-substituted products Favors exhaustive chlorination to the desired product
Low [Cl₂] / [Substrate] Ratio Increases selectivity for mono-substituted products Leads to a mixture of partially chlorinated intermediates
High Temperature Decreases selectivity, increases reaction rate Promotes complete substitution
High UV Light Intensity Increases radical concentration and reaction rate Accelerates the formation of the final product

Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound and considering its scalability involves addressing challenges related to reaction control, safety, and product purification.

Optimization:

Temperature Control: Free-radical chlorinations are highly exothermic. researchgate.net A key optimization parameter is efficient heat management to maintain a stable reaction temperature. This can be achieved using a well-stirred reaction vessel equipped with a cooling mantle or an internal cooling coil. Uncontrolled temperature increases can lead to side reactions and a decrease in yield.

Reactant Addition: The rate of chlorine gas introduction is critical. A slow, controlled feed rate ensures that the chlorine is consumed as it is added, preventing a dangerous buildup of unreacted gas and allowing the cooling system to manage the heat generated.

Mixing: Efficient mixing is crucial to ensure good contact between the gaseous chlorine and the liquid propanoyl chloride. Vigorous mechanical stirring is necessary to maximize the gas-liquid interface and promote a uniform reaction.

Reaction Monitoring: The reaction progress should be monitored to determine the endpoint. This can be done by periodically taking samples and analyzing them using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of partially chlorinated intermediates and the appearance of the final product.

Scalability:

Handling of Chlorine: Scaling up the reaction from milligram to multi-gram or kilogram scales in a laboratory setting presents significant safety challenges due to the toxicity and corrosivity (B1173158) of chlorine gas. The entire apparatus must be set up in a well-ventilated fume hood, and appropriate gas scrubbing systems (e.g., a sodium hydroxide (B78521) solution) must be in place to neutralize any unreacted chlorine.

Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A simple round-bottom flask may be inadequate for larger scales, and a jacketed reactor with a more efficient cooling system would be required. prosim.net

Purification: After the reaction is complete, the crude product will likely contain dissolved HCl and unreacted chlorine. These can be removed by purging the mixture with an inert gas (e.g., nitrogen). The final purification of the liquid this compound from any remaining intermediates or byproducts would be achieved by fractional distillation under reduced pressure.

Continuous Flow Synthesis: For a safer and more scalable laboratory setup, a continuous flow reactor could be employed. rsc.org In such a system, small amounts of the reactants are continuously mixed and reacted in a microreactor. This approach offers superior control over temperature and reaction time, minimizes the volume of hazardous materials being reacted at any given moment, and simplifies scaling up by extending the operation time rather than increasing the reactor volume.

Table 3: Comparison of Batch vs. Continuous Flow for Laboratory Scale Chlorination

Feature Batch Reactor (Stirred Flask) Continuous Flow Reactor
Safety Higher risk due to larger volume of reactants Inherently safer due to small reaction volume
Heat Transfer Becomes inefficient on a larger scale Highly efficient due to high surface-area-to-volume ratio
Mixing Dependent on stirrer efficiency Excellent and rapid mixing
Control Difficult to precisely control residence time and temperature Precise control over reaction parameters

| Scalability | Difficult and requires significant equipment changes | Easily scalable by running the reactor for a longer duration |

Reactivity and Reaction Mechanisms of 2,2,3,3,3 Pentachloropropanoyl Chloride

Nucleophilic Acyl Substitution Reactions

Reactions with Oxygen-Centered Nucleophiles: Formation of Esters and Anhydrides

Acyl chlorides react readily with oxygen-centered nucleophiles such as alcohols and carboxylates. lscollege.ac.in

Esterification: The reaction with alcohols is typically rapid and highly exothermic, producing an ester and hydrogen chloride (HCl) gas. libretexts.orgchemguide.co.uk To neutralize the corrosive HCl byproduct, a weak base like pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. ugent.be The general reaction involves the attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride. chemguide.co.uk

General Reaction: C₂Cl₅COCl + R-OH → C₂Cl₅COOR + HCl

The table below illustrates the expected ester products from the reaction of 2,2,3,3,3-pentachloropropanoyl chloride with various alcohols.

Nucleophile (Alcohol)Product (Ester)
Methanol (B129727)Methyl 2,2,3,3,3-pentachloropropanoate
EthanolEthyl 2,2,3,3,3-pentachloropropanoate
IsopropanolIsopropyl 2,2,3,3,3-pentachloropropanoate
PhenolPhenyl 2,2,3,3,3-pentachloropropanoate

Anhydride Formation: When reacted with a carboxylate salt or a carboxylic acid, this compound forms an acid anhydride. uomustansiriyah.edu.iq The reaction with a different carboxylic acid results in a mixed anhydride. lscollege.ac.in

General Reaction: C₂Cl₅COCl + R-COO⁻Na⁺ → C₂Cl₅COOCOR + NaCl

Reactions with Nitrogen-Centered Nucleophiles: Synthesis of Amides and Imides

The reaction of acyl chlorides with ammonia, primary amines, or secondary amines is a vigorous and common method for synthesizing amides. uomustansiriyah.edu.iq This transformation, known as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the HCl generated. fishersci.ittifr.res.in Often, two equivalents of the amine are used—one as the nucleophile and the second as the base. libretexts.org

General Reaction with a Primary Amine: C₂Cl₅COCl + 2 R-NH₂ → C₂Cl₅CONHR + R-NH₃⁺Cl⁻

The following table details the amide products formed from various nitrogen-based nucleophiles.

Nucleophile (Amine)Product (Amide)
Ammonia (NH₃)2,2,3,3,3-Pentachloropropanamide
Methylamine (CH₃NH₂)N-Methyl-2,2,3,3,3-pentachloropropanamide
Diethylamine (B46881) ((CH₃CH₂)₂NH)N,N-Diethyl-2,2,3,3,3-pentachloropropanamide
Aniline (C₆H₅NH₂)N-Phenyl-2,2,3,3,3-pentachloropropanamide

Reactions with Carbon-Centered Nucleophiles: Ketone and Carboxylic Acid Derivative Formation

Acyl chlorides can react with carbon-centered nucleophiles, such as organometallic reagents, to form new carbon-carbon bonds, leading to ketones.

Ketone Synthesis: While strong organometallic reagents like Grignard reagents typically react twice with acyl chlorides to yield tertiary alcohols, organocuprates (Gilman reagents) are milder and allow for the synthesis of ketones by adding only one alkyl/aryl group. uomustansiriyah.edu.iqchemistrysteps.com

General Reaction with a Gilman Reagent: 2 C₂Cl₅COCl + R₂CuLi → 2 C₂Cl₅COR + CuCl + LiCl

Friedel-Crafts Acylation: One of the most significant reactions involving a carbon nucleophile is the Friedel-Crafts acylation of an aromatic ring. wikipedia.orgsigmaaldrich.com In this electrophilic aromatic substitution reaction, the acyl chloride is activated by a Lewis acid to generate a potent electrophile that acylates the aromatic substrate to produce an aryl ketone. sigmaaldrich.comorganic-chemistry.org This reaction is further detailed in section 3.2.

The table below shows potential ketone products from these reactions.

ReagentAromatic SubstrateProduct (Ketone)
Dimethylcuprate ((CH₃)₂CuLi)N/A1,1,1,2,2-Pentachlorobutan-3-one
Diphenylcuprate ((C₆H₅)₂CuLi)N/A2,2,3,3,3-Pentachloro-1-phenylpropan-1-one
This compound / AlCl₃Benzene2,2,3,3,3-Pentachloro-1-phenylpropan-1-one
This compound / AlCl₃Toluene1-(4-methylphenyl)-2,2,3,3,3-pentachloropropan-1-one

Reactions with Sulfur-Centered Nucleophiles: Thioester and Related Compound Synthesis

In a reaction analogous to ester formation with alcohols, this compound reacts with thiols (mercaptans) to produce thioesters. organic-chemistry.org Due to the higher acidity of thiols compared to alcohols, the reaction is often facilitated by a base, which deprotonates the thiol to form a more potent thiolate nucleophile. masterorganicchemistry.com

General Reaction: C₂Cl₅COCl + R-SH + Base → C₂Cl₅COSR + Base·HCl

The table below lists examples of thioesters synthesized from this reaction.

Nucleophile (Thiol)Product (Thioester)
Methanethiol (CH₃SH)S-Methyl 2,2,3,3,3-pentachloropropanethioate
Ethanethiol (CH₃CH₂SH)S-Ethyl 2,2,3,3,3-pentachloropropanethioate
Thiophenol (C₆H₅SH)S-Phenyl 2,2,3,3,3-pentachloropropanethioate

Electrophilic Reactivity and Activation by Lewis Acids

While the carbonyl carbon of this compound is highly electrophilic, the compound itself can be converted into an even more potent electrophile through activation by a Lewis acid. wikipedia.org This is the fundamental principle behind the Friedel-Crafts acylation reaction. sigmaaldrich.com

In this process, a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), coordinates to the chlorine atom of the acyl chloride. sigmaaldrich.com This coordination weakens the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. sigmaaldrich.comlibretexts.org This acylium ion is a very powerful electrophile that can attack an aromatic ring, leading to the formation of an aryl ketone. youtube.com A stoichiometric amount of the Lewis acid is typically required because the resulting ketone product forms a stable complex with the catalyst. wikipedia.org

Mechanism of Acylium Ion Formation: C₂Cl₅COCl + AlCl₃ → [C₂Cl₅-C=O]⁺ + [AlCl₄]⁻

The highly reactive acylium ion then serves as the electrophile in an electrophilic aromatic substitution reaction. Unlike the carbocations formed in Friedel-Crafts alkylations, the acylium ion is stabilized by resonance and does not undergo rearrangement. libretexts.org

Decarbonylation and Rearrangement Pathways

Decarbonylation: The removal of the carbonyl group as carbon monoxide (CO) from an acyl chloride is a known transformation, though it does not typically occur spontaneously. This reaction can be effectively mediated by transition metal complexes, with Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) [RhCl(PPh₃)₃], being a classic example. researchgate.net The mechanism involves the oxidative addition of the acyl chloride to the rhodium(I) center, forming a rhodium(III) acyl complex. This is followed by the migratory extrusion of CO and subsequent reductive elimination of an alkyl chloride, regenerating the rhodium(I) catalyst. researchgate.net For this compound, this process would be expected to yield hexachloroethane.

Expected Decarbonylation Reaction: C₂Cl₅COCl --(RhCl(PPh₃)₃)--> C₂Cl₅Cl (Hexachloroethane) + CO

Rearrangement Pathways: As noted previously, the acylium ion intermediate formed during Lewis acid-catalyzed reactions is resonance-stabilized and generally does not undergo skeletal rearrangements. libretexts.org This is a key advantage of Friedel-Crafts acylation over alkylation, as it allows for the introduction of straight-chain acyl groups without isomerization. The 2,2,3,3,3-pentachloropropanoyl group is therefore expected to remain intact during such transformations. Other rearrangement pathways for a highly stable compound like this are not common under typical reaction conditions and would require significant energy input or specialized reagents to induce molecular restructuring.

Radical and Photochemical Transformations of this compound

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the radical and photochemical transformations of this compound. While general principles of radical and photochemical reactions of acyl chlorides and polychlorinated compounds are established, no dedicated research on this particular molecule was found.

Acyl chlorides can undergo photochemical reactions to generate acyl radicals. researchgate.netnih.gov These reactions are often initiated by photolysis, which can lead to the homolytic cleavage of the carbon-chlorine bond in the acyl chloride group. The resulting acyl radical is a versatile intermediate that can participate in various subsequent reactions.

In the context of polychlorinated compounds, photochemical reactions can also induce the cleavage of carbon-chlorine bonds on the alkyl chain. wikipedia.org The high degree of chlorination in this compound suggests that, under photochemical conditions, homolysis of a C-Cl bond could be a potential reaction pathway, leading to the formation of a carbon-centered radical on the propanoyl backbone.

However, without specific experimental data for this compound, any discussion of its specific radical and photochemical transformations, including potential reaction mechanisms, competing pathways (e.g., decarbonylation of the acyl radical versus reactions involving the chlorinated alkyl chain), and the nature of the final products, would be speculative.

Due to the absence of detailed research findings in the public domain, no data tables on the radical and photochemical transformations of this compound can be provided.

Applications of 2,2,3,3,3 Pentachloropropanoyl Chloride in Advanced Organic Synthesis

Utility as a C3 Building Block for Highly Functionalized Molecules

Acyl chlorides are highly reactive intermediates widely used in organic synthesis for the introduction of an acyl group. As a C3 building block, 2,2,3,3,3-pentachloropropanoyl chloride would offer a three-carbon chain with a highly electrophilic carbonyl group and a pentachlorinated tail.

Introduction of Pentachloropropanoyl Moieties into Complex Architectures

The primary utility of an acyl chloride is to participate in nucleophilic acyl substitution reactions. This compound could theoretically be used to introduce the pentachloropropanoyl group into various organic molecules. This could be achieved through reactions with a range of nucleophiles:

Alcohols to form esters.

Amines to form amides.

Carbanions (e.g., Grignard reagents or organolithium compounds) to form ketones.

Arenes via Friedel-Crafts acylation to form aryl ketones.

The presence of five chlorine atoms on the propyl chain would significantly influence the electronic properties and steric hindrance of the resulting molecule, potentially imparting unique chemical and physical characteristics.

Precursor to Biologically Relevant Scaffolds and Specialty Chemicals

Polyhalogenated compounds often exhibit biological activity, and the introduction of a pentachloropropanoyl moiety could be a strategy in the development of novel pharmaceuticals or agrochemicals. The high degree of chlorination could enhance lipophilicity, potentially affecting membrane permeability and bioavailability.

Furthermore, the dense functionalization of this C3 building block could serve as a starting point for the synthesis of specialty chemicals. The chlorine atoms could be selectively substituted or eliminated to introduce further functionality, leading to a diverse range of derivatives.

Role in the Synthesis of Polyhalogenated Polymers and Materials

Acyl chlorides are known precursors for polymerization reactions. This compound could potentially be used as a monomer or a precursor to a monomer in the synthesis of polyhalogenated polymers. Such polymers would be expected to exhibit high thermal stability, chemical resistance, and flame-retardant properties due to the high halogen content. The specific properties of the resulting polymer would depend on the co-monomers and the polymerization method employed.

Contributions to New Methodologies in Catalysis and Organic Reactions

The unique structure of this compound, with its highly chlorinated and sterically hindered acyl group, could find application in the development of new catalytic methods. For instance, it could be used as a substrate to test the limits of new catalysts for acylation reactions. The steric bulk and electronic effects of the pentachloropropyl group could provide insights into the mechanism and scope of catalytic transformations.

Potential in Asymmetric Synthesis of Chiral Compounds

While the parent molecule is achiral, its derivatives could be chiral. Asymmetric synthesis involving this compound could be envisioned in several ways. For example, the use of chiral catalysts in reactions involving this acyl chloride could lead to the formation of enantiomerically enriched products. Alternatively, if a chiral center is present elsewhere in the molecule, the pentachloropropanoyl group could act as a directing group or introduce diastereoselectivity in subsequent reactions. The bulky and electronically distinct nature of this group could be advantageous in creating a specific chiral environment around a reactive center.

Synthesis and Comprehensive Study of Derivatives and Analogues of 2,2,3,3,3 Pentachloropropanoyl Chloride

Pentachloropropanoic Acid Esters and Amides

The reaction of 2,2,3,3,3-pentachloropropanoyl chloride with nucleophiles such as alcohols and amines is a primary route to the corresponding esters and amides. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

The synthesis of pentachloropropanoic acid esters is achieved by reacting this compound with various alcohols. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. The general reaction is as follows:

CCl₃CCl₂COCl + R-OH → CCl₃CCl₂COOR + HCl

Similarly, pentachloropropanoic acid amides are synthesized by the reaction of the acyl chloride with primary or secondary amines. An excess of the amine is often used to act as a base and neutralize the HCl formed during the reaction.

CCl₃CCl₂COCl + 2 RNH₂ → CCl₃CCl₂CONHR + RNH₃Cl

Detailed research on specific esters and amides of 2,2,3,3,3-pentachloropropanoic acid is limited in publicly available literature. However, the general reactivity of acyl chlorides suggests that a wide variety of these derivatives can be synthesized. The properties of the resulting esters and amides would be significantly influenced by the bulky and electron-withdrawing pentachloropropyl group.

Table 1: Representative Esters and Amides of 2,2,3,3,3-Pentachloropropanoic Acid (Hypothetical Examples)

Derivative NameStructureReactants
Methyl 2,2,3,3,3-pentachloropropanoateCCl₃CCl₂COOCH₃This compound, Methanol (B129727)
Ethyl 2,2,3,3,3-pentachloropropanoateCCl₃CCl₂COOCH₂CH₃This compound, Ethanol
N-Methyl-2,2,3,3,3-pentachloropropanamideCCl₃CCl₂CONHCH₃This compound, Methylamine
N,N-Dimethyl-2,2,3,3,3-pentachloropropanamideCCl₃CCl₂CON(CH₃)₂This compound, Dimethylamine

Reduction and Oxidation Products

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the acyl chloride to the corresponding primary alcohol, 2,2,3,3,3-pentachloropropan-1-ol. chemistrysteps.com

CCl₃CCl₂COCl + [H] → CCl₃CCl₂CH₂OH

The use of milder reducing agents, such as lithium tri-tert-butoxyaluminum hydride, could potentially lead to the formation of the corresponding aldehyde, 2,2,3,3,3-pentachloropropanal. chemistrysteps.com

Oxidation of this compound is not a common transformation as the acyl chloride functional group is already at a high oxidation state. Any oxidative process would likely lead to degradation of the molecule.

Analogues with Varied Halogenation Patterns or Carbon Skeletal Modifications

The synthesis of analogues of this compound with different halogenation patterns or modified carbon skeletons would involve starting from different halogenated carboxylic acids. For instance, analogues with fewer chlorine atoms or with other halogens like bromine or fluorine could be prepared from the corresponding propanoyl chlorides.

Modification of the carbon skeleton, such as the introduction of branching, would require a different synthetic precursor altogether. The synthesis of such analogues would allow for a systematic study of how the structure and the degree and type of halogenation affect the chemical and physical properties of these compounds.

Heterocyclic Compounds Derived from this compound

The highly reactive nature of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. The acyl chloride can react with bifunctional nucleophiles to form cyclic structures. For example, reaction with a compound containing both an amino and a hydroxyl group could lead to the formation of oxazoline (B21484) derivatives. Similarly, reactions with hydrazines or hydroxylamines could yield pyrazole (B372694) or isoxazole (B147169) derivatives, respectively.

The specific reaction pathways and the resulting heterocyclic systems would depend on the nature of the bifunctional nucleophile and the reaction conditions employed. The synthesis of novel heterocyclic compounds from polychlorinated building blocks is an area of interest in medicinal and materials chemistry.

Theoretical and Computational Investigations of 2,2,3,3,3 Pentachloropropanoyl Chloride

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental geometric and electronic characteristics of a molecule. For 2,2,3,3,3-pentachloropropanoyl chloride, these calculations would reveal a structure heavily influenced by the presence of six electron-withdrawing chlorine atoms.

The geometry of the molecule would be optimized to find the lowest energy arrangement of its atoms. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. The carbonyl group (C=O) is expected to have a bond length typical of acyl chlorides, but the adjacent C-C and C-Cl bonds would be significantly affected by the high degree of chlorination. The inductive effect of the chlorine atoms would draw electron density away from the carbon backbone, strengthening and shortening the C-Cl bonds while potentially influencing the C-C bond length.

Electronic property calculations provide a deeper understanding of the molecule's reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electrophilic nature of the carbonyl carbon. fiveable.me This carbon atom, bonded to both an oxygen and a chlorine, and adjacent to a heavily chlorinated carbon, is expected to be highly electron-deficient and thus susceptible to nucleophilic attack. fiveable.mescienceinfo.com

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. nih.gov The LUMO would likely be centered on the π* orbital of the carbonyl group, indicating that this is the most favorable site for accepting electrons from a nucleophile. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov In polychlorinated compounds, the number and position of chlorine atoms can systematically alter these frontier orbital energies. mdpi.comresearchgate.net

Table 1: Illustrative Calculated Structural Parameters for this compound This table presents hypothetical data representative of what a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) would predict. Actual values would require a specific computational study.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC1=O~1.19 Å
Bond LengthC1-Cl~1.78 Å
Bond LengthC1-C2~1.55 Å
Bond LengthC2-C3~1.57 Å
Bond LengthAverage C2-Cl~1.79 Å
Bond LengthAverage C3-Cl~1.79 Å
Bond AngleO=C1-C2~125°
Bond AngleCl-C1-C2~110°
Dihedral AngleCl-C2-C3-Cl~180° (anti)

Computational Modeling of Reaction Mechanisms and Transition States

Acyl chlorides are known for their high reactivity in nucleophilic acyl substitution reactions. libretexts.org Computational modeling can map the entire energy landscape of such a reaction, identifying the transition states and intermediates involved. A typical reaction would involve a nucleophile (e.g., water, an alcohol, or an amine) attacking the electrophilic carbonyl carbon. libretexts.org

The mechanism proceeds via a tetrahedral intermediate. Computational methods can calculate the activation energy required to reach the transition state leading to this intermediate. For this compound, the intense electron-withdrawing effect of the five chlorine atoms on the propyl chain would make the carbonyl carbon exceptionally electrophilic, likely lowering the activation barrier for the initial nucleophilic attack compared to less chlorinated analogues. scienceinfo.com

Following the formation of the tetrahedral intermediate, the chloride ion is eliminated, and the carbonyl double bond is reformed. The energy of the transition state for this step can also be calculated. By comparing the relative energies of the reactants, transition states, intermediates, and products, a complete reaction profile can be constructed. Such studies often employ computational packages to trace the reaction pathway and confirm that the identified transition state correctly connects the reactants and products. researchgate.net

Conformation Analysis and Steric Hindrance Effects

The single bonds in the propanoyl backbone (C1-C2 and C2-C3) allow for rotation, leading to different spatial arrangements or conformations. chemistrysteps.com Conformational analysis of this compound is dominated by the immense steric bulk of the chlorine atoms.

Rotation around the C2-C3 bond is particularly constrained. The molecule will have staggered and eclipsed conformations. chemistrysteps.com An eclipsed conformation, where the C-Cl bonds on C2 and C3 are aligned, would result in severe steric repulsion and torsional strain, making it highly energetically unfavorable. Therefore, the molecule would overwhelmingly exist in a staggered conformation. The most stable conformer is predicted to be the anti-periplanar arrangement, where the C1-C2 bond and one of the C3-Cl bonds are positioned at a 180° dihedral angle to minimize steric clash between the bulky -COCl group and the trichloromethyl (-CCl3) group.

Computational analysis can quantify these energy differences by performing a potential energy scan, where the dihedral angle of the C1-C2-C3-Cl bond is systematically varied and the energy of the molecule is calculated at each step. This scan would reveal deep energy minima at the staggered conformations and high energy peaks at the eclipsed conformations, with the energy difference representing the rotational barrier. beilstein-journals.org This significant steric hindrance can also shield the carbonyl carbon from the approach of bulky nucleophiles, influencing reaction kinetics.

Prediction of Reactivity and Selectivity using Computational Descriptors

Beyond HOMO-LUMO analysis, various other quantum chemical descriptors can be calculated to predict reactivity and selectivity in a more nuanced manner. mdpi.comresearchgate.net These descriptors provide quantitative measures of local reactivity, indicating which atoms in the molecule are most likely to participate in specific types of reactions.

Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom in the molecule. The carbonyl carbon in this compound is expected to carry a significant positive partial charge, confirming its status as the primary electrophilic site.

Fukui Functions: These descriptors identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For a reaction with a nucleophile, the Fukui function would be highest on the carbonyl carbon, pinpointing it as the center of reactivity.

Global Reactivity Descriptors: Quantities like chemical potential, hardness, and global electrophilicity can be calculated from the HOMO and LUMO energies. nih.gov For a highly chlorinated, electron-deficient molecule like this one, the global electrophilicity index would be very high, indicating a strong tendency to accept electrons and behave as a potent electrophile.

Table 2: Illustrative Predicted Reactivity Descriptors This table presents hypothetical data representative of what a DFT calculation would predict, illustrating the molecule's electronic characteristics.

DescriptorPredicted Value / LocusImplication
HOMO EnergyLow (e.g., -8.5 eV)Poor electron donor
LUMO EnergyLow (e.g., -2.0 eV)Good electron acceptor
HOMO-LUMO GapRelatively small (e.g., 6.5 eV)High chemical reactivity
Partial Charge on C1 (Carbonyl)Highly positivePrimary site for nucleophilic attack
Global Electrophilicity Index (ω)HighStrong electrophilic character

Advanced Spectroscopic Characterization Methodologies for 2,2,3,3,3 Pentachloropropanoyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon framework and understanding the electronic environment of nuclei within a molecule. For 2,2,3,3,3-pentachloropropanoyl chloride, with its dense arrangement of electronegative chlorine atoms, NMR provides critical structural information.

Carbon-13 (¹³C) NMR and Other Nuclei (e.g., Chlorine-35, if detectable)

The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the three carbon atoms in the propanoyl chain. The chemical shifts of these carbons are significantly influenced by the attached chlorine atoms.

C1 (Carbonyl Carbon): The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 160-170 ppm, due to the deshielding effect of the double-bonded oxygen and the adjacent chlorine atom.

C2 (Dichlorinated Carbon): The carbon atom at the second position, bonded to two chlorine atoms, will also experience significant deshielding, leading to a downfield chemical shift.

C3 (Trichloromethyl Carbon): The carbon of the -CCl₃ group will be highly deshielded and is expected to appear at a characteristic downfield position.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-COCl)160 - 170
C2 (-CCl₂-)80 - 90
C3 (-CCl₃)95 - 105

The detection of Chlorine-35 (³⁵Cl) NMR signals for covalently bonded chlorine in organic molecules is generally challenging. This is due to the quadrupolar nature of the chlorine nucleus, which leads to very broad resonance signals, often on the order of tens of kHz. For a molecule like this compound, with multiple chlorine atoms in different chemical environments, resolving distinct signals would be exceptionally difficult with standard NMR techniques. However, specialized solid-state NMR techniques could potentially offer insights into the chlorine environments.

Multi-Dimensional NMR Techniques for Complex Structure Elucidation

While a simple one-dimensional ¹³C NMR spectrum can provide initial structural information, multi-dimensional NMR techniques could offer deeper insights, especially in more complex derivatives or reaction mixtures involving this compound.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be employed if the compound were to contain protons. However, in the absence of protons in this compound, these techniques are not directly applicable. For structural confirmation, techniques like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) , which shows ¹³C-¹³C correlations, could be used, though this is a very insensitive experiment requiring a concentrated sample and long acquisition times.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Vibrational Analysis and Assignment of Functional Group Frequencies

The IR and Raman spectra of this compound are expected to be characterized by several key vibrational modes.

C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1780-1815 cm⁻¹, is characteristic of the carbonyl group in an acyl chloride. This band is usually sharp and intense.

C-Cl Stretches: The multiple C-Cl bonds will give rise to a series of strong to medium absorption bands in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact positions will depend on the coupling of these vibrations.

C-C Stretches: The C-C single bond stretching vibrations are expected to be weaker and appear in the 900-1200 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound (Note: These are approximate ranges and the actual spectrum may show more complex patterns due to vibrational coupling.)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=OStretch1780 - 1815
C-ClStretch600 - 800
C-CStretch900 - 1200

Raman spectroscopy would provide complementary information. The C-Cl and C-C stretching modes are often strong in the Raman spectrum, while the C=O stretch would also be observable.

In-situ Spectroscopic Monitoring of Reactions

In-situ IR spectroscopy, particularly using Attenuated Total Reflectance (ATR) probes, is a powerful technique for monitoring the progress of chemical reactions in real-time. For reactions involving this compound, such as esterification or Friedel-Crafts acylation, this method would allow for the tracking of the consumption of the starting material and the formation of the product. For instance, the disappearance of the characteristic C=O stretching band of the acyl chloride and the appearance of a new carbonyl band corresponding to the product (e.g., an ester or a ketone) can be monitored continuously. This provides valuable kinetic and mechanistic information.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation.

For this compound, the mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion peak due to the presence of multiple chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This complex isotopic pattern is a definitive signature for polychlorinated compounds.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a chlorine radical (•Cl): This would result in a fragment ion with a mass 35 or 37 units less than the molecular ion.

Cleavage of the C-C bonds: This would lead to various fragment ions corresponding to different parts of the carbon chain.

Loss of the carbonyl group (CO): This would result in a fragment ion 28 mass units lighter than its precursor.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound (Note: The m/z values will show isotopic patterns due to chlorine.)

Fragment IonDescription
[C₃Cl₅O]⁺Acylium ion formed by loss of a chlorine radical from the carbonyl group
[C₂Cl₅]⁺Fragment resulting from the loss of the COCl group
[CCl₃]⁺Trichloromethyl cation
[CCl₂]⁺Dichlorocarbene radical cation

The analysis of these fragmentation patterns, in conjunction with the isotopic distribution, provides unambiguous confirmation of the structure of this compound.

Based on a comprehensive search of publicly available scientific literature and databases, detailed experimental data regarding the advanced spectroscopic characterization of this compound is not available. Specifically, research findings and data for High-Resolution Mass Spectrometry, Gas Chromatography-Mass Spectrometry, and X-ray Crystallography for this particular compound could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed findings and data tables for the specified methodologies. The required information for the following sections has not been published in the accessible scientific domain:

X-ray Crystallography for Solid-State Structure Determination

Fulfilling the request would necessitate fabricating data, which is contrary to the core principles of scientific accuracy.

Analytical Methodologies for Research Purity and Quantification of 2,2,3,3,3 Pentachloropropanoyl Chloride

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are central to the separation and analysis of 2,2,3,3,3-pentachloropropanoyl chloride and its related substances. Both GC and HPLC offer high-resolution separation, but the inherent reactivity of the acyl chloride functional group requires specific strategies.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds. However, the high reactivity and thermal lability of acyl chlorides like this compound make direct injection problematic. A common and effective approach is derivatization, which converts the acyl chloride into a more stable and less reactive species, typically an ester or an amide. acs.orgamericanpharmaceuticalreview.com For instance, the sample can be reacted with an alcohol, such as methanol (B129727) or 2-butanol, to form the corresponding methyl or butyl ester, which is more amenable to GC analysis. acs.orgresearchgate.net Similarly, reaction with diethylamine (B46881) can form a stable diethylamide derivative. nih.gov

The derivatized sample is then injected into the GC, where it is separated from other components based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust response to organic compounds. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable. researchgate.net

Table 1: Illustrative GC-FID Parameters for Analysis of Derivatized this compound

Parameter Setting
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Split Ratio 20:1
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
Detector Flame Ionization Detector (FID)

| Detector Temp | 300 °C |

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for less volatile compounds or those that are thermally unstable. As with GC, the reactivity of this compound, especially towards protic solvents like water and methanol used in reversed-phase HPLC, makes derivatization a preferred strategy. americanpharmaceuticalreview.comgoogle.com

Derivatization for HPLC aims to create a stable derivative with a strong chromophore to allow for sensitive UV detection. americanpharmaceuticalreview.com Reagents like nitrophenylhydrazine (B1144169) can be used to create a derivative that absorbs strongly in the UV-visible region, enabling quantification at low levels. google.com Alternatively, converting the acyl chloride to its corresponding methyl ester by reaction with anhydrous methanol provides a stable analyte that can be separated using standard reversed-phase columns (e.g., C18) and detected by UV or MS. researchgate.net

Quantitative Analytical Methods: Titrimetric and Spectrophotometric Approaches

While chromatographic techniques are preferred for detailed analysis, classical methods can provide rapid quantification of the total acyl chloride content.

Titrimetric Approaches: Titration is a robust method for determining the concentration of acyl chlorides. The most straightforward approach involves the hydrolysis of this compound to its corresponding carboxylic acid (2,2,3,3,3-pentachloropropanoic acid) and hydrochloric acid (HCl). savemyexams.com The total amount of acid produced can then be quantified by titration with a standardized solution of a strong base, such as sodium hydroxide (B78521), using a pH indicator or potentiometric endpoint detection.

Alternatively, argentometric titration can be used to specifically quantify the chloride ion produced upon hydrolysis. In the Mohr method, the sample is hydrolyzed, and the resulting solution is titrated with a standard silver nitrate (B79036) solution in the presence of a chromate (B82759) indicator. medmuv.com The endpoint is signaled by the formation of red silver chromate after all the chloride ions have precipitated as silver chloride.

Spectrophotometric Approaches: Direct spectrophotometric quantification of this compound is challenging. In infrared (IR) spectroscopy, the compound will exhibit a characteristic and strong carbonyl (C=O) stretching absorption at a high frequency, typically around 1800 cm⁻¹. While this is useful for identification, it is not ideal for precise quantification.

For quantitative analysis using UV-Vis spectrophotometry, derivatization is necessary as the parent acyl chloride lacks a strong chromophore in the accessible UV-Vis range. Reaction with a suitable agent, as described for HPLC, can yield a product with strong and known absorbance, allowing for quantification based on a calibration curve.

Development of Specific Protocols for Reaction Yield Determination and Purity Assessment

A specific protocol for determining the reaction yield and assessing the purity of a this compound synthesis would integrate the aforementioned analytical techniques.

Protocol for Yield Determination:

Reaction Quenching & Derivatization: After the synthesis reaction is complete, an accurately weighed aliquot of the crude reaction mixture is taken. It is immediately quenched and derivatized (e.g., with anhydrous methanol to form the methyl ester) to prevent degradation. An internal standard (a stable compound not present in the reaction mixture) is added at a known concentration.

GC or HPLC Analysis: The derivatized sample is analyzed by GC-FID or HPLC-UV.

Quantification: A calibration curve is first generated by analyzing standards containing known concentrations of the derivatized product and the internal standard. The concentration of the derivatized this compound in the sample is determined from this curve.

Yield Calculation: The total mass of the product in the entire reaction batch is calculated based on the concentration found in the aliquot. The percentage yield is then determined by comparing the actual mass to the theoretical maximum mass based on the limiting reactant.

Protocol for Purity Assessment: Purity is typically assessed using area percentage from a chromatographic analysis, assuming all components have a similar detector response.

Sample Preparation: A representative sample of the final, purified this compound is derivatized to ensure stability during analysis.

Chromatographic Analysis: The sample is analyzed using a high-resolution capillary GC column or an efficient HPLC column to achieve good separation of the main component from any impurities.

Data Analysis: The area of the peak corresponding to the derivatized product is measured, along with the areas of all other impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Table 2: Example Purity Assessment Data for Derivatized this compound by GC

Peak No. Retention Time (min) Peak Area Area % Identification
1 8.5 15,400 0.45 Solvent/Starting Material
2 12.2 35,600 1.04 By-product 1
3 14.8 3,350,000 97.64 Methyl 2,2,3,3,3-pentachloropropanoate
4 16.1 25,100 0.73 By-product 2
5 18.3 5,300 0.15 Unknown

| Total | | 3,431,400 | 100.00 | |

Impurity Profiling and Detection of By-products in Synthetic Samples

Impurity profiling is the identification and quantification of all potential impurities in a sample. researchgate.net For this compound, impurities can originate from starting materials, side reactions during synthesis, or degradation.

Potential Impurities and By-products:

Starting Materials: Unreacted 2,2,3,3,3-pentachloropropanoic acid or the chlorinating agent (e.g., thionyl chloride).

Hydrolysis Product: 2,2,3,3,3-pentachloropropanoic acid, formed by reaction with trace moisture.

Side-Reaction Products: Products from incomplete chlorination or over-chlorination, depending on the synthetic route. For example, if synthesized from a less-chlorinated precursor, residual amounts of tetrachloropropanoyl chloride could be present.

Telomers: In syntheses involving radical additions, higher molecular weight oligomers or telomers might form as by-products. google.comresearchgate.net

Detection and Identification: The most effective technique for impurity profiling is Gas Chromatography-Mass Spectrometry (GC-MS). GC provides the high-resolution separation needed to resolve minor components, while MS provides structural information for their identification. researchgate.net The mass spectrum of the parent derivatized compound and its impurities can be analyzed. For acyl chlorides, a characteristic fragmentation is the loss of the chlorine atom to form a stable acylium ion (R-C≡O⁺). libretexts.org By examining the fragmentation patterns of unknown peaks, the structures of by-products can often be elucidated.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,2,3,3,3-Pentachloropropanoic Acid
Silver Chloride
Silver Chromate
Silver Nitrate
Sodium Hydroxide
Thionyl Chloride
Hydrochloric Acid
Methanol
2-Butanol
Diethylamine
Nitrophenylhydrazine

Future Research Avenues and Unexplored Potentials of 2,2,3,3,3 Pentachloropropanoyl Chloride

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of acyl chlorides from their corresponding carboxylic acids often relies on stoichiometric reagents that raise environmental and safety concerns. wikipedia.orgchemguide.co.uksavemyexams.com Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) produce corrosive hydrogen chloride gas and environmentally persistent byproducts. chemguide.co.uklibretexts.org A primary area of future research for 2,2,3,3,3-pentachloropropanoyl chloride is the development of greener synthetic methodologies, addressing both the formation of the acyl chloride and the synthesis of its perchlorinated precursor, 2,2,3,3,3-pentachloropropanoic acid.

Future research should focus on catalytic methods that minimize waste. While traditional methods are effective, they are atom-uneconomical. Green chemistry principles encourage the development of catalytic cycles that can replace stoichiometric reagents. tandfonline.com For instance, investigations into catalytic systems using phosgene (B1210022) derivatives in conjunction with catalysts like N,N-disubstituted formamides could offer higher efficiency and easier separation pathways. google.comacs.org Furthermore, exploring Brønsted acid catalysis presents a cheaper and potentially more environmentally friendly alternative to traditional methods. tandfonline.com

A significant challenge lies in the sustainable synthesis of the 2,2,3,3,3-pentachloropropanoic acid backbone. Conventional methods would likely involve harsh, radical-based chlorination of a propane (B168953) derivative, which often lacks selectivity and uses hazardous elemental chlorine. Future research could explore novel approaches such as:

Catalytic C-H Activation: Direct, selective chlorination of specific C-H bonds using advanced transition metal catalysts.

Electrochemical Synthesis: Utilizing electrochemical cells to generate chlorinating species in situ, avoiding the direct handling of chlorine gas and potentially offering greater control over the reaction.

Flow Chemistry: Employing continuous flow reactors to improve safety, control reaction parameters precisely, and allow for the use of high-energy intermediates in a contained manner.

Synthetic StepTraditional MethodPotential Sustainable AlternativeKey Research Goal
Precursor Synthesis Radical chlorination of propane derivativesCatalytic C-H activation/chlorinationImprove selectivity, reduce hazardous reagents
Acyl Chloride Formation Thionyl Chloride (SOCl₂) / PCl₅Catalytic methods (e.g., Brønsted acids)Eliminate stoichiometric waste, milder conditions
Solvent Usage Chlorinated Solvents (e.g., CCl₄, CHCl₃)Green Solvents (e.g., ionic liquids, scCO₂)Reduce volatile organic compound (VOC) emissions

Exploration of Novel Catalytic Transformations Mediated by the Compound

The high reactivity of the acyl chloride functional group, amplified by the strong electron-withdrawing effect of the five chlorine atoms, makes this compound a potent acylating agent. chemistrystudent.com This opens up significant avenues for its use in synthesizing novel molecules.

A primary area for exploration is its application in Friedel-Crafts acylation . organic-chemistry.orgchemguide.co.uk Reacting it with various aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst could introduce the unique pentachloropropanoyl moiety, producing a new class of aromatic ketones. khanacademy.orglibretexts.org The steric bulk and electronic properties of the CCl₃-CCl₂-CO- group could lead to materials with interesting physical properties or molecules with novel biological activities.

Beyond its role as a reagent, an unexplored potential lies in the catalytic activity of the compound itself or its derivatives. The in situ generation of HCl during its reactions with protic nucleophiles could be harnessed to catalyze other transformations in one-pot syntheses.

A more advanced research direction involves the selective catalytic functionalization of the C-Cl bonds within the pentachloropropyl chain. While these bonds are generally stable, modern catalytic systems (e.g., using palladium, nickel, or copper) have shown remarkable efficacy in activating C-Cl bonds for cross-coupling, reduction, or dehydrochlorination reactions. Research in this area could unlock a vast library of new compounds derived from a single starting material.

Reaction TypeSubstratePotential Product ClassUnexplored Potential
Friedel-Crafts Acylation Benzene, Toluene, NaphthaleneAromatic pentachloropropyl ketonesNovel building blocks for materials and pharmaceuticals
Esterification/Amidation Alcohols, Phenols, AminesEsters and amides with a polychlorinated tailIntroduction of unique functional groups for property tuning
Catalytic Dechlorination This compoundPartially dechlorinated or unsaturated acyl chloridesAccess to a wide range of new reactive intermediates

Integration into Emerging Fields such as Materials Science and Nanotechnology

The high chlorine content of this compound suggests its potential as a building block for advanced materials with unique properties. Drawing parallels with highly successful chlorinated polymers like poly(vinyl chloride) (PVC), this compound could be used to create new polymers or modify existing ones. essentialchemicalindustry.orgausetute.com.au

In polymer science , future research could pursue several avenues:

Polymer Functionalization: Using the acyl chloride group to functionalize the chain ends of polymers. nih.govnih.gov This could be achieved by terminating living polymerizations (e.g., ring-opening polymerization of lactones or epoxides) with the compound, thereby introducing a dense, chlorine-rich group at the polymer terminus. consensus.app This could impart properties such as flame retardancy, increased refractive index, and altered solubility.

Monomer Synthesis: Employing it as a monomer in polycondensation reactions. Reacting it with diols or diamines could lead to novel polyesters and polyamides with exceptionally high chlorine content, potentially yielding materials with high chemical resistance and thermal stability. rsc.org

In the field of nanotechnology , this compound could serve as a powerful surface modification agent. researchgate.net The reactive acyl chloride can form covalent bonds with hydroxyl or amine groups present on the surface of nanomaterials like silica (B1680970) nanoparticles, metal oxides, or carbon nanotubes. This would create a robust surface coating of pentachloropropyl groups, which could be used to:

Tune the hydrophobicity and dispersibility of nanoparticles.

Create chemically resistant coatings on sensitive nanomaterials.

Introduce a high density of chlorine atoms for applications in catalysis or as fiducial markers in electron microscopy.

Identification of New Interdisciplinary Research Opportunities

The unique structure of this compound positions it at the intersection of several scientific fields, creating opportunities for collaborative, interdisciplinary research.

Agrochemicals: Organochlorine compounds have a long history in the agrochemical industry. nih.govnih.gov While many older compounds have been phased out due to environmental persistence, nih.govnih.govwikipedia.org modern research focuses on creating targeted, effective, and biodegradable agents. The pentachloropropanoyl scaffold could be a starting point for a new generation of fungicides or herbicides. oto-env.com This research must be tightly coupled with environmental chemistry to rigorously assess the persistence, bioaccumulation, and toxicity of any new derivatives from the outset, learning from the legacy of compounds like PCBs. in.govepa.gov

Medicinal Chemistry: The introduction of chlorinated moieties is a known strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This compound could be used as a chemical probe or building block to synthesize novel compounds for biological screening against various therapeutic targets.

Computational Chemistry: Before embarking on extensive and resource-intensive laboratory synthesis, computational modeling can play a vital role. Quantum chemical calculations can predict the reactivity, spectroscopic properties, and electronic structure of the molecule. Molecular dynamics simulations could forecast the properties of polymers derived from it, while QSAR (Quantitative Structure-Activity Relationship) models could predict the potential biological activity and toxicity of its derivatives. This in silico approach would enable a more targeted and efficient exploration of the compound's potential.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2,3,3,3-pentachloropropanoyl chloride with high purity, and how can side reactions be minimized?

The synthesis of polyhalogenated acyl chlorides typically involves the reaction of carboxylic acids with chlorinating agents (e.g., PCl₅, SOCl₂). For this compound, the starting material would likely be 2,2,3,3,3-pentachloropropanoic acid, treated with excess thionyl chloride (SOCl₂) under anhydrous conditions. To ensure purity:

  • Use inert gas purging (N₂/Ar) to exclude moisture, which can hydrolyze the product .
  • Monitor reaction progress via FT-IR to track the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and the emergence of the acyl chloride C=O stretch (~1800 cm⁻¹) .
  • Purify via fractional distillation under reduced pressure, with rigorous temperature control to avoid thermal decomposition .

Q. What spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?

  • NMR Spectroscopy : ¹³C NMR is critical for identifying the carbonyl carbon (δ ~170–180 ppm) and chlorine-substituted carbons (δ ~80–100 ppm for C–Cl environments) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion ([M]⁺) and fragmentation patterns consistent with chlorine isotope clusters (e.g., m/z ratios with ³⁵Cl/³⁷Cl abundance) .
  • Gas Chromatography (GC) : Pair with electron-capture detection (ECD) for trace analysis, using non-polar columns (e.g., DB-5) to resolve impurities .

Q. What storage conditions are optimal to prevent degradation of this compound?

  • Store in amber glass vessels under inert gas (argon) at –20°C to inhibit hydrolysis and photodegradation .
  • Use molecular sieves (3Å) to absorb residual moisture in storage containers .
  • Regularly test stored samples via GC-ECD to monitor decomposition products (e.g., pentachloropropanoic acid) .

Advanced Research Questions

Q. How can solvent selection and reaction conditions influence the stability of this compound in synthetic applications?

  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) due to rapid hydrolysis. Opt for anhydrous aprotic solvents like dichloromethane or tetrahydrofuran (THF) .
  • Kinetic Studies : Conduct time-resolved UV-Vis or Raman spectroscopy to quantify degradation rates under varying temperatures and solvent polarities .
  • Computational Modeling : Use density functional theory (DFT) to predict solvent interactions and transition states for hydrolysis pathways .

Q. How should environmental fate studies be designed to evaluate the persistence and bioaccumulation potential of this compound?

  • Persistence Testing : Perform OECD 301/302 biodegradation assays under aerobic/anaerobic conditions, measuring half-life (t₁/₂) in soil/water matrices .
  • Bioaccumulation : Use in vitro models (e.g., fish hepatocyte assays) to estimate bioconcentration factors (BCFs) and assess metabolite formation .
  • Mobility in Soil : Conduct column chromatography experiments with varying soil pH and organic matter content to determine adsorption coefficients (Kd) .

Q. How can contradictory toxicity data in literature be resolved for this compound?

  • Meta-Analysis : Systematically review studies for confounding variables (e.g., purity, solvent carriers, exposure duration) using tools like NIH RePORTER or PubMed .
  • Dose-Response Reevaluation : Replicate conflicting experiments with standardized protocols (e.g., OECD 423 acute oral toxicity guidelines) and orthogonal assays (e.g., Ames test vs. comet assay) .
  • Mechanistic Studies : Apply omics approaches (transcriptomics/proteomics) to identify biomarker pathways (e.g., oxidative stress, DNA alkylation) across models .

Q. What strategies are recommended for mitigating byproduct formation during large-scale reactions involving this compound?

  • Process Optimization : Use flow chemistry to control residence time and temperature, minimizing thermal decomposition .
  • In Situ Monitoring : Implement inline FT-IR or Raman probes to detect intermediates (e.g., chlorinated ketones) and adjust reagent stoichiometry dynamically .
  • Catalytic Solutions : Explore Lewis acid catalysts (e.g., FeCl₃) to enhance selectivity and reduce halogen scrambling .

Methodological Notes

  • Data Reliability : Prioritize peer-reviewed databases (e.g., NIST Chemistry WebBook , PubChem ) over commercial sources.
  • Regulatory Compliance : Adhere to REACH (EC 1907/2006) and CLP (EC 1272/2008) guidelines for hazard classification and safety protocols .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and ecotoxicology to address data gaps .

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